molecular formula C20H19N5O3S B2957491 5-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL](PHENYL)METHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL CAS No. 868219-37-8

5-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL](PHENYL)METHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL

Cat. No.: B2957491
CAS No.: 868219-37-8
M. Wt: 409.46
InChI Key: SZEXHZPBHMKPLF-UHFFFAOYSA-N
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Description

5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex heterocyclic compound that combines several functional groups, including furan, piperazine, phenyl, triazole, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves multi-step reactions starting from readily available starting materials. The key steps include:

    Formation of the Furan-2-Carbonyl Piperazine Intermediate: This involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions to form the furan-2-carbonyl piperazine intermediate.

    Synthesis of the Triazole-Thiazole Core: This step involves the cyclization of appropriate precursors to form the triazole-thiazole core structure.

    Coupling Reaction: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the triazole-thiazole core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the furan-2-carbonyl moiety.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Piperazine Derivatives: Compounds containing the piperazine ring, such as piperazine-1-carboxylic acid.

    Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.

Uniqueness

5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c26-18(15-7-4-12-28-15)24-10-8-23(9-11-24)16(14-5-2-1-3-6-14)17-19(27)25-20(29-17)21-13-22-25/h1-7,12-13,16,27H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEXHZPBHMKPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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